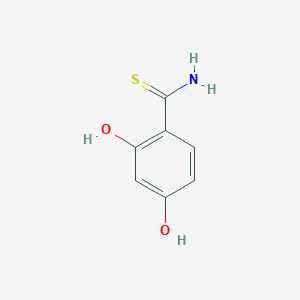

2,4-Dihydroxy-thiobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2,4-dihydroxybenzenecarbothioamide |

InChI |

InChI=1S/C7H7NO2S/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11) |

InChI Key |

MOFDJHVUXLUKEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dihydroxy Thiobenzamide and Its Analogues

Established Synthetic Routes to the 2,4-Dihydroxy-thiobenzoyl Moiety

The creation of the core 2,4-dihydroxy-thiobenzoyl structure is foundational for the subsequent synthesis of its diverse analogues. The principal strategy involves the preparation of a key intermediate that serves as a versatile precursor.

Synthesis from Sulfinyl-bis(2,4-dihydroxythiobenzoyl) (STB)

A cornerstone in the synthesis of 2,4-dihydroxy-thiobenzamide derivatives is the use of Sulfinyl-bis(2,4-dihydroxythiobenzoyl), commonly referred to as STB. nih.govacs.org This compound functions as a highly effective thioacylating agent. acs.org The synthesis of STB itself is a critical preliminary step, starting from 1,3-dihydroxybenzene. This precursor undergoes an electrophilic substitution reaction with carbon disulfide (CS2) in an alkaline ethanol (B145695) medium, in a process analogous to the Kolbe-Schmidt reaction, to yield 2,4-dihydroxybenzenecarbodithioic acid. tandfonline.comresearchgate.net This acid is then treated with thionyl dichloride to produce the reactive STB intermediate. tandfonline.comresearchgate.net

Once prepared, STB readily reacts with a wide array of nucleophilic compounds. In these reactions, STB facilitates the transfer of the 2,4-dihydroxy-thiobenzoyl group to primary or secondary amines, hydrazines, semicarbazides, and other nitrogen-containing molecules, leading to the formation of the corresponding N-substituted thioamides and related derivatives. acs.orgnih.govjst.go.jp This approach is noted for its efficiency and versatility, enabling the creation of large libraries of compounds for biological screening. acs.orgnih.gov For instance, reacting STB with primary or secondary amines in a solvent such as methanol, typically under heating, yields the desired N-substituted and N,N-disubstituted 2,4-dihydroxythiobenzamides. jst.go.jp

Condensation Reactions with Precursor Molecules

Condensation reactions are fundamental to the synthesis of this compound derivatives, particularly in the step where the thiobenzoyl moiety is joined to a nucleophile. libretexts.orgebsco.com The reaction of STB with an amine, for example, can be classified as a nucleophilic addition-elimination or condensation reaction. libretexts.org In this process, the nucleophilic nitrogen atom of the amine attacks one of the electrophilic thiocarbonyl carbons of STB. This is followed by the elimination of a portion of the STB molecule, resulting in the formation of the stable thioamide bond and a small byproduct molecule. libretexts.org

This condensation principle also extends to the synthesis of more complex analogues. For example, once a 2,4-dihydroxybenzothiohydrazide is formed (by reacting STB with a hydrazine), it can serve as a precursor for synthesizing hydrazones. This is achieved through a subsequent acid-catalyzed condensation reaction between the hydrazide and various aldehydes or ketones. nih.govuobaghdad.edu.iq This two-step process, beginning with the STB-mediated thioacylation followed by a condensation reaction, allows for significant structural diversification.

Synthesis of N-Substituted this compound Derivatives

The biological activity of this compound can be extensively modified by attaching different substituents to the nitrogen atom of the thioamide group. This has led to the development of synthetic routes for various classes of N-substituted derivatives.

N-Cyclic Amine Derivatives

A significant class of derivatives involves the incorporation of cyclic amines at the N-position. The synthesis of these N,N-cyclic-2,4-dihydroxythiobenzamide derivatives is generally achieved through the reaction of STB with various secondary cyclic amines. nih.govscience24.com The reaction is typically carried out by heating STB with the desired amine in a suitable solvent like methanol. researchgate.net This method has been successfully used to prepare a range of derivatives with potential antifungal and antiproliferative activities. nih.govscience24.com

Table 1: Examples of Synthesized N-Cyclic Amine Derivatives This table is interactive. Click on the headers to sort.

| Cyclic Amine Reagent | Resulting Derivative Class | Reference |

|---|---|---|

| Secondary Cyclic Amines | N,N-Cyclic-2,4-dihydroxythiobenzamides | nih.govscience24.com |

N-Azolyl Derivatives (e.g., Pyrazole (B372694), Triazole, Thiadiazole)

Derivatives featuring an N-azolyl group represent another important category with significant biological potential, particularly as antifungal agents. nih.govuj.edu.pl The synthesis of these compounds also relies on the reaction between STB and an appropriate azole-containing nucleophile. For instance, various 1-(2,4-dihydroxythiobenzoyl)imidazoles, -imidazolines, and -tetrazoles have been prepared by reacting STB with the corresponding substituted azoles. nih.gov

A particularly well-documented synthesis is that of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. tandfonline.comresearchgate.net These compounds are prepared in a one-stage reaction of STB with 4-substituted 3-thiosemicarbazides in boiling methanol. tandfonline.com This reaction proceeds via an endocyclic mechanism where STB acts as both the thioacylating and cyclizing agent. tandfonline.com

Table 2: Examples of Synthesized N-Azolyl Derivatives This table is interactive. Click on the headers to sort.

| Azole Precursor | Resulting Derivative | Synthetic Method | Reference |

|---|---|---|---|

| Substituted Imidazoles, Imidazolines, Tetrazoles | 1-(2,4-Dihydroxythiobenzoyl)imidazoles, -imidazolines, -tetrazoles | Reaction with STB | nih.gov |

| 4-Substituted 3-Thiosemicarbazides | N-Substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | One-stage reaction with STB in methanol | tandfonline.comresearchgate.net |

Hydrazine (B178648), Hydrazide, Hydrazone, and Semicarbazide Analogues

The synthesis of analogues containing hydrazine, hydrazide, and related functional groups has been explored to generate compounds with diverse chemical properties and biological activities. nih.govnih.gov Twenty-six different compounds, including derivatives of amides, hydrazines, hydrazides, hydrazones, and semicarbazides featuring the 2,4-dihydroxythiobenzoyl moiety, were synthesized from STB. nih.gov

The general approach involves reacting STB with hydrazine or substituted hydrazines to form N'-substituted 2,4-dihydroxybenzothiohydrazides. nih.govtandfonline.com These thiohydrazides are valuable intermediates themselves and can be further elaborated. For instance, as mentioned previously, they can undergo condensation with aldehydes or ketones to yield the corresponding hydrazone derivatives. nih.govuobaghdad.edu.iq The reaction of STB with semicarbazides or thiosemicarbazides also provides a route to this class of compounds, often leading to cyclized products like the thiadiazoles discussed in the prior section. tandfonline.comnih.gov

Table 3: Examples of Hydrazine and Hydrazide Analogues This table is interactive. Click on the headers to sort.

| Precursor | Resulting Derivative Class | Synthetic Method | Reference |

|---|---|---|---|

| Hydrazines, Hydrazides, Semicarbazides | Derivatives with a 2,4-dihydroxythiobenzoyl moiety | Reaction with STB | acs.orgnih.gov |

| Substituted Hydrazines | N′-Substituted 2,4-dihydroxybenzothiohydrazides | Reaction with STB | tandfonline.com |

Synthesis of Other Aromatic and Heterocyclic Substituted Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of aromatic and heterocyclic substituted analogues. A primary method for creating these derivatives involves the use of sulfinyl-bis(2,4-dihydroxythiobenzoyl) as a key intermediate. This reagent readily reacts with various primary and secondary amines, including those bearing aromatic and heterocyclic rings, to yield N-substituted 2,4-dihydroxythiobenzamides. researchgate.netresearchgate.net This approach has been successfully employed to synthesize derivatives containing moieties such as thiazole (B1198619), thiadiazole, and isoxazole. researchgate.net

For instance, the reaction of sulfinyl-bis(2,4-dihydroxythiobenzoyl) with hydrazides or carbazates in a one-stage synthesis produces 5-substituted-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. researchgate.net Similarly, reacting this intermediate with specific thiosemicarbazides, such as 4-(3-chlorophenyl)-3-thiosemicarbazide, leads to the formation of 2-(chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives through a cyclization process. jocpr.com

Another significant synthetic route is the Hantzsch thiazole synthesis, a classic method for constructing thiazole rings. researchgate.net In a specific application of this method, this compound is condensed with phenylbromopyruvic acid to yield 2-(2,4-dihydroxyphenyl)-5-phenyl-thiazole-4-carboxylic acid. google.com This demonstrates the utility of the thioamide group in direct cyclization reactions to form complex heterocyclic systems. Research has also shown that dihydroxy thiobenzamide (B147508) can react smoothly to form complex fused heterocyclic systems, such as thiazolo-androstenone derivatives, in moderate yields (58%). acs.org

The synthesis of these analogues often involves straightforward condensation reactions, making a diverse range of derivatives accessible. The table below summarizes the synthesis of several heterocyclic analogues derived from 2,4-dihydroxythiobenzamide precursors.

| Starting Material | Reagent | Product | Reference |

| Sulfinyl-bis(2,4-dihydroxythiobenzoyl) | 2-Amino-5-tert-butyl-1,3,4-thiadiazole | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide | researchgate.net |

| Sulfinyl-bis(2,4-dihydroxythiobenzoyl) | 3-Amino-5-tert-butylisoxazole | N-(5-tert-Butylisoxazol-3-yl)-2,4-dihydroxythiobenzamide | researchgate.net |

| Sulfinyl-bis(2,4-dihydroxythiobenzoyl) | Ethyl 2-Amino-4-thiazoleacetate | N-(Ethylthiazol-2-yl acetate)-2,4-dihydroxythiobenzamide | researchgate.net |

| This compound | Phenylbromopyruvic acid | 2-(2,4-Dihydroxyphenyl)-5-phenyl-thiazole-4-carboxylic acid | google.com |

| Sulfinyl-bis(2,4-dihydroxythiobenzoyl) | Hydrazides/Carbazates | 5-Substituted-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | researchgate.net |

| Dihydroxy thiobenzamide | Bromo-androstenone derivative | Thiazolo-androstenone derivative | acs.org |

Novel Synthetic Strategies and Green Chemistry Approaches

In recent years, the development of novel synthetic strategies has been driven by the need for more efficient, cost-effective, and environmentally benign processes. These modern approaches, including visible-light-induced reactions and one-pot techniques, are being applied to the synthesis of thioamides, offering significant advantages over traditional methods.

Visible-Light-Induced Multicomponent Reactions

Visible-light-driven multicomponent reactions represent a cutting-edge strategy for the versatile synthesis of thioamides. researchgate.netnih.gov This approach utilizes visible light as a renewable energy source to promote reactions under mild conditions, often at room temperature. researchgate.netnih.govdp.tech A key advantage is the use of inexpensive and readily available starting materials, such as amines, carbon disulfide, and olefins, to construct structurally diverse thioamides. researchgate.netnih.gov

The mechanism often involves the photoexcitation of in situ formed dithiocarbamate (B8719985) anions or photoinduced electron transfer processes. researchgate.netnih.gov These reactions enable the assembly of various amine moieties with non-nucleophilic carbon partners, a transformation that can be challenging with traditional methods. researchgate.netnih.gov While not yet documented specifically for this compound, these photocatalytic methods offer a promising green alternative for its synthesis and the creation of its analogues. The principles of radical thiocarbamoylation driven by visible light could be adapted to incorporate the 2,4-dihydroxyphenyl group, potentially streamlining the synthesis process and reducing its environmental impact. researchgate.netnih.gov For example, a facile photocatalyzed strategy has been developed for the difunctionalization of styrenes using carbon disulfide and amines to provide β-keto dithiocarbamates, showcasing the potential of these light-induced reactions. acs.org

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers enhanced efficiency by saving time, resources, and reducing waste. acs.org Several one-pot methodologies have been developed for the synthesis of thioamides and their heterocyclic derivatives.

One such method is a modification of the Willgerodt–Kindler reaction, used for preparing thiobenzanilides. thieme-connect.de By adding a catalytic amount of a base like sodium sulfide (B99878), the reaction of an aldehyde, an amine, and sulfur proceeds smoothly in one pot to give high yields of the desired thioanilide. thieme-connect.de Another significant advancement is the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides. nih.gov In this process, the primary amide is first converted to the corresponding thioamide in situ using Lawesson's reagent, which then undergoes oxidative dimerization using tert-butyl hydrogen peroxide (TBHP) to form the thiadiazole ring system, all within a single pot and often under solvent-free conditions. nih.gov

Furthermore, multicomponent reactions (MCRs) are frequently designed as one-pot procedures. A notable example is the catalyst- and metal-free, one-pot synthesis of fully substituted lawsone–1,3–thiazole hybrids. acs.org This reaction involves the combination of arylglyoxals, thiobenzamides, and lawsone in acetic acid, affording the complex heterocyclic products in excellent yields and short reaction times. acs.org These examples highlight the power of one-pot synthesis to construct complex molecules efficiently, a strategy that holds great potential for the synthesis of this compound derivatives.

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing product yields, minimizing reaction times, and ensuring the economic viability and sustainability of a synthetic process. For the synthesis of this compound and its analogues, key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and the stoichiometry of reactants.

In the modified Willgerodt–Kindler reaction for thiobenzanilides, the choice and amount of base catalyst were found to be critical. thieme-connect.de A screening of various bases demonstrated that sodium sulfide nonahydrate (Na₂S·9H₂O) was superior to organic bases like triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP). The yield of N-phenylthiobenzamide increased from 40% with no catalyst to 91% with the addition of 15 mol% of Na₂S·9H₂O. thieme-connect.de

The table below illustrates the effect of different base catalysts on the yield of N-phenylthiobenzamide in a one-pot Willgerodt-Kindler reaction. thieme-connect.de

| Entry | Base (mol%) | Yield (%) |

| 1 | None | 40 |

| 2 | t-BuOK (15) | 62 |

| 3 | DMAP (15) | 40 |

| 4 | Et₃N (15) | 55 |

| 5 | Na₂S·9H₂O (5) | 70 |

| 6 | Na₂S·9H₂O (10) | 85 |

| 7 | Na₂S·9H₂O (15) | 91 |

Similarly, in the one-pot synthesis of 3,5-diphenyl-1,2,4-thiadiazole from benzamide (B126), the reaction conditions were meticulously optimized. nih.gov The process involved a two-step sequence in a single pot: thionation followed by oxidative cyclization. It was found that conducting the reaction under solvent-free conditions at 80 °C for the thionation step, followed by reaction with 1.5 equivalents of tert-butyl hydrogen peroxide (TBHP) at room temperature, gave the optimal yield of 89%. nih.gov Using toluene (B28343) as a solvent resulted in a lower yield (50%), demonstrating the significant impact of the reaction medium. nih.gov

These examples underscore the importance of systematic optimization of reaction parameters. For the synthesis of this compound, factors such as the choice of thionating agent (e.g., Lawesson's reagent or P₄S₁₀), solvent polarity, and reaction temperature would need to be carefully fine-tuned to achieve high yields and purity.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dihydroxy Thiobenzamide Derivatives

Specialized Spectroscopic Techniques for Mechanistic Elucidation

The elucidation of reaction mechanisms and the study of transient molecular species in derivatives of 2,4-dihydroxy-thiobenzamide necessitate the use of specialized spectroscopic techniques capable of probing events on extremely short timescales and discerning subtle stereochemical details. Transient and dichroism spectroscopies are paramount in this regard, offering windows into the excited-state dynamics and the three-dimensional arrangement of these molecules.

Transient Spectroscopies for Excited State Dynamics

Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of photoexcited states. umich.edulibretexts.org In this method, a pump pulse excites the sample, and a time-delayed probe pulse measures the subsequent changes in absorption as the molecule relaxes. k2photonics.com This allows for the tracking of transient species, such as excited singlet and triplet states, and the determination of their lifetimes and decay pathways. nih.govmdpi.com

For thioamide derivatives, transient spectroscopy can reveal the dynamics of processes like intersystem crossing and photoisomerization. researchgate.net For instance, studies on related thioamides have utilized femtosecond transient absorption to follow the ultrafast decay from the initially excited S2(ππ) state to the S1(nπ) state, which then acts as a gateway to the triplet manifold. nih.gov The time scales for these events, often in the femtosecond to picosecond range, provide critical insights into the photophysical behavior of the molecule. mdpi.comresearchgate.netbeilstein-journals.org

The solvent environment can also play a significant role in the excited-state dynamics. By performing transient absorption measurements in various solvents, researchers can probe the influence of polarity and viscosity on the decay pathways and lifetimes of the excited states. researchgate.net

A typical transient absorption experiment on a this compound derivative might involve the following:

Excitation: A pump pulse, often in the UV region, excites the molecule to a higher electronic state.

Probing: A broadband probe pulse monitors the absorption changes across a range of wavelengths.

Data Analysis: The resulting data is often presented as decay-associated spectra (DAS) and evolution-associated difference spectra (EADS), which help to identify the number of transient species and their kinetic evolution. researchgate.net

The table below summarizes key parameters that can be extracted from transient absorption studies of thioamide-containing molecules.

| Parameter | Description | Typical Timescale |

| S2 -> S1 Internal Conversion | Non-radiative transition between two singlet excited states. | ~80 fs nih.gov |

| Intersystem Crossing (ISC) | Transition from a singlet excited state to a triplet state. | 500 fs - 200 ps nih.govmdpi.com |

| Excited State Absorption (ESA) | Absorption of a photon by an already excited molecule. | ps - ns |

| Ground State Bleach (GSB) | Depletion of the ground state population due to excitation. | ps - ns |

| Stimulated Emission (SE) | Emission of a photon from an excited state, induced by the probe pulse. | ps - ns |

Dichroism Spectroscopies for Molecular Orientation and Chirality

Dichroism spectroscopies measure the differential absorption of polarized light, providing information about the orientation and chirality of molecules. researchgate.netrsc.orgarxiv.org

Circular Dichroism (CD) Spectroscopy is particularly valuable for studying chiral molecules, as it measures the difference in absorption between left and right circularly polarized light. rsc.orgrsc.org For chiral derivatives of this compound, CD spectroscopy can be used to:

Determine Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT), the absolute configuration of a chiral center can be assigned. mdpi.comunideb.hu

Study Conformational Changes: The sign and intensity of Cotton effects in CD spectra are highly sensitive to the molecular conformation. mdpi.comosti.gov This allows for the investigation of conformational equilibria and the influence of factors like solvent and temperature.

Monitor Chiral Recognition: CD spectroscopy is a powerful tool for studying the interactions between chiral molecules, such as the binding of a chiral thioamide to a biological macromolecule. rsc.org

The chiral-optical properties of benzothioamides have been shown to be significantly influenced by the conformation of the thiolactam ring, with distinct Cotton effects observed for n → π* and π → π* transitions. osti.gov

Linear Dichroism (LD) Spectroscopy , which measures the differential absorption of light polarized parallel and perpendicular to an orientation axis, can be used to determine the orientation of molecules within an ordered system, such as a stretched polymer film or a lipid membrane. researchgate.net For derivatives of this compound, LD-FTIR studies could reveal the orientation of the molecule within a lipid bilayer, providing insights into its interaction with cell membranes. researchgate.net

The following table outlines the applications of dichroism spectroscopies for this compound derivatives.

| Technique | Information Obtained | Application Example |

| Circular Dichroism (CD) | Absolute configuration, conformational analysis, enantiomeric purity. | Assigning the stereochemistry of a chiral center in a synthetic derivative. cas.cz |

| Linear Dichroism (LD) | Molecular orientation in anisotropic samples. | Determining the orientation of a thiobenzanilide (B1581041) derivative in a lipid membrane. researchgate.net |

Spectroscopic Techniques for Material Characterization (e.g., Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

The solid-state properties of this compound derivatives, including their crystal structure, morphology, and particle size, are crucial for their application in materials science. A suite of characterization techniques is employed to investigate these properties.

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify crystalline phases and determine crystal structures. wikipedia.orgarxiv.org By analyzing the diffraction pattern of a powdered sample, one can obtain a unique fingerprint of its crystalline form. researchgate.net PXRD is essential for:

Phase Identification: Comparing the experimental diffraction pattern to databases allows for the identification of the crystalline phase of the material. researchgate.net

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties. PXRD is a primary tool for identifying and characterizing these polymorphs. americanpharmaceuticalreview.com

Determination of Crystallinity: The presence of broad features in a diffraction pattern can indicate the presence of amorphous content within a crystalline sample. americanpharmaceuticalreview.com

Lattice Parameter Refinement: Precise measurement of diffraction peak positions allows for the accurate determination of the unit cell parameters. wikipedia.org

Modern PXRD instruments offer high throughput and sensitivity, enabling the detection of trace crystalline impurities. americanpharmaceuticalreview.comdectris.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. qualitech.chapmlaboratori.com A focused beam of electrons is scanned across the sample, and the resulting signals are used to create an image. sintef.no SEM is used to characterize:

Morphology: The shape and surface features of particles or crystals.

Particle Size and Distribution: By analyzing images of a representative sample, the size and distribution of particles can be determined.

Surface Defects: SEM can reveal the presence of cracks, pores, or other surface imperfections.

When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample's surface. innovatechlabs.com

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of internal structures at the nanoscale. thermofisher.comoaepublish.comnanoscience.com In TEM, a beam of electrons is transmitted through an ultrathin sample to form an image. beilstein-journals.org This technique is invaluable for:

Nanoparticle Characterization: Imaging the size, shape, and aggregation state of nanoparticles.

Crystal Lattice Imaging: In high-resolution TEM (HR-TEM), it is possible to visualize the atomic lattice of a crystalline material.

Studying Defects: TEM can be used to identify and characterize crystal defects such as dislocations and stacking faults.

Recent advancements in TEM, such as cryo-TEM, have enabled the high-resolution imaging of radiation-sensitive materials, including biological specimens. oaepublish.comnih.gov

The table below summarizes the information provided by these material characterization techniques.

| Technique | Primary Information | Resolution | Sample Requirements |

| Powder X-ray Diffraction (PXRD) | Crystalline phase, lattice parameters, crystallinity. | ~0.1 Å | Powder or polycrystalline solid. |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, elemental composition (with EDS). | Down to a few nanometers. sintef.no | Solid, conductive or coated. |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size and shape, crystal lattice. | Sub-nanometer to atomic. thermofisher.com | Electron-transparent thin film (<100 nm). nanoscience.com |

Computational Chemistry and Cheminformatics Studies on 2,4 Dihydroxy Thiobenzamide

Molecular Modeling and Docking Simulations

Elucidation of Binding Modes and Active Site Interactions:Consequently, without docking studies, there is no information on the specific binding modes or key amino acid interactions between 2,4-Dihydroxy-thiobenzamide and any potential biological targets.

Further research and publication in peer-reviewed journals would be required to provide the specific, scientifically accurate data needed to populate these areas of study for this compound.

Receptor-Based Electrostatic and Steric Requirements Analysis

Computational analyses of this compound and its derivatives have elucidated key electrostatic and steric features that govern their interaction with biological receptors. The biological activity of related salicylanilides, for instance, is enhanced by increasing the electron-accepting capability of substituents on the phenyl ring, pointing to the importance of electrostatic interactions in the binding process. researchgate.net Similarly, studies on 2,4-dihydroxythiobenzanilides have shown that the electronic properties of the molecules are a determining factor in their fungistatic action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.orgjocpr.com This approach is instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the mechanism of action. nih.gov

Electronic-Topological Method (ETM) and Artificial Neural Networks (ANN) in Activity Prediction

The combined Electronic-Topological Method (ETM) and Artificial Neural Networks (ANN) approach has been successfully applied to investigate the structure-activity relationships of thiobenzamide (B147508) derivatives, particularly as influenza fusion inhibitors. nih.gov The ETM is utilized to identify specific molecular fragments and electronic characteristics that are statistically prevalent in biologically active compounds, while also identifying features associated with a lack of activity. nih.govnih.gov

In a study on thiobenzamide derivatives, the ETM-ANN approach was used to calculate molecular fragments crucial for activity. nih.gov An ANN, a computational model inspired by the structure of biological neural networks, was then trained using these fragments as input data. nih.govresearchgate.net This trained network serves as a robust system for predicting the biological activity of novel, untested compounds based on their structural features. The combined ETM-ANN model demonstrated high predictive accuracy, correctly classifying the activity of compounds in both training and external test sets. nih.gov

Table 1: ETM-ANN Model Performance for Thiobenzamide Derivatives

| Data Set | Correctly Classified (%) |

| Training Set | 92% |

| External Test Set | 69% |

Data sourced from a study on thiobenzamide and quinolizidine (B1214090) derivatives as influenza fusion inhibitors. nih.gov

Identification of Pharmacophore and Antipharmacophore Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (features) in a molecule that are necessary for binding to a specific receptor and eliciting a biological response. Conversely, antipharmacophore features are functionalities that hinder or prevent this interaction.

For thiobenzamide derivatives, the ETM approach has been instrumental in identifying these crucial molecular fragments. nih.gov These "activity features" constitute the pharmacophore for the studied biological effect. In a related study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors, a predictive pharmacophore model was developed. nih.gov This model identified three critical features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov The presence of hydroxyl and nitro groups was found to be a key determinant of inhibitory efficiency, representing essential pharmacophoric elements. nih.gov The identification of such features is crucial for designing new compounds with enhanced potency and for virtual screening of chemical libraries to find new leads. slideshare.net

Development of Predictive Models based on Molecular Descriptors

Predictive QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. frontiersin.org These descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, electronic, and topological properties. longdom.orgnih.gov

For thiobenzamide derivatives, QSAR models have been built using a range of calculated descriptors. nih.gov These include:

Molecular Weight

Energy of the Highest Occupied Molecular Orbital (E(HOMO))

Energy of the Lowest Unoccupied Molecular Orbital (E(LUMO))

Chemical Potential

Electrophilicity Index

Dipole Moment

By employing multiple linear regression, statistically significant QSAR models were developed. One such model for a specific thiobenzamide skeleton achieved a coefficient of determination (R²) of 0.999, indicating an excellent correlation between the descriptors and the observed activity. nih.gov The development of such robust models allows for the rapid prediction of the biological activity of new derivatives, streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.govmdpi.com

Table 2: Statistical Quality of a Predictive QSAR Model for a Thiobenzamide Skeleton

| Statistical Parameter | Value |

| Coefficient of Determination (R²) | 0.999 |

This value represents the proportion of the variance in the biological activity that is predictable from the molecular descriptors. nih.gov

Correlation of Lipophilicity with Biological Activity

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that significantly influences the biological activity of many drug molecules. For derivatives of this compound, a strong correlation between lipophilicity and various biological activities has been repeatedly demonstrated.

Intermolecular Interaction Energy Analysis and Energy Frameworks

The biological function of this compound is fundamentally governed by its intermolecular interactions with its receptor target. Understanding the nature and strength of these non-covalent interactions is crucial for rational drug design. Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) index analysis are employed to investigate these forces. researchgate.netnih.gov

These computational techniques can be used to analyze the various types of interactions that this compound can form:

Electrostatic Forces: Strong interactions, such as hydrogen bonds, are expected due to the presence of the hydroxyl (-OH) and thioamide (-C(=S)NH-) groups. The phenolic hydroxyl groups can act as hydrogen bond donors, while the oxygen, nitrogen, and sulfur atoms can act as hydrogen bond acceptors. researchgate.net

π-π Interactions: The benzene (B151609) ring can engage in π-π stacking with aromatic residues within a receptor's binding pocket. researchgate.net

Energy decomposition analysis can further quantify the contribution of each type of force (electrostatic, steric, quantum) to the total interaction energy, providing a detailed picture of the binding event. nih.gov This analysis helps to explain the stability of the ligand-receptor complex and guides the modification of the molecule's structure to enhance these key interactions. nih.gov

Conformational Analysis and Tautomerism Studies

Thioamides, in general, can exist in equilibrium between the thione form (containing a C=S bond) and the thiol form (containing a C=N bond and an S-H group). This thione-thiol tautomerism is a critical aspect of their chemical behavior. The stability of these tautomers can be influenced by various factors including substitution patterns on the aromatic ring and the solvent environment. For instance, studies on simple thioamides have explored the thione-thiol ratios and found that the thione form is generally more stable.

Furthermore, the presence of hydroxyl groups at the 2 and 4 positions on the benzene ring introduces additional possibilities for intramolecular hydrogen bonding and different rotational isomers (conformers). A thorough conformational analysis would involve rotating the bonds connected to the thioamide group and the hydroxyl groups to identify the most stable three-dimensional structures. Such studies are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), to determine the geometries and relative energies of the different possible conformers and tautomers.

Without specific computational studies on this compound, it is not possible to provide detailed research findings or construct data tables of its specific conformers and tautomers. Further experimental and theoretical investigations are required to elucidate the specific conformational preferences and tautomeric equilibrium of this particular compound.

Mechanistic Investigations of Biological Interactions of 2,4 Dihydroxy Thiobenzamide Derivatives in Vitro Focus

Antifungal Activity Mechanisms (In Vitro)

The quest for novel and effective antifungal agents has led to the exploration of various chemical scaffolds, with 2,4-dihydroxy-thiobenzamide derivatives showing considerable promise. In vitro studies have demonstrated their ability to inhibit the growth of a wide array of fungal species, including those of medical and agricultural importance.

Inhibition of Fungal Growth against Moulds, Yeasts, Dermatophytes, and Phytopathogenic Fungi.nih.govnih.govnih.gov

In vitro assays have confirmed the fungistatic and fungicidal potential of this compound derivatives against a diverse range of fungi. Studies have evaluated their efficacy against various moulds, including Scopulariopsis brevicalis, Aspergillus niger, Aspergillus fumigatus, and Penicillium species. nih.gov The antimycotic potency of 2,4-dihydroxythiobenzanilide derivatives, a subset of these compounds, was determined using the agar (B569324) dilution method, which revealed that the inhibitory action is significantly influenced by the lipophilicity of the molecules. nih.gov For instance, the 3'-fluoro-derivative of 2,4-dihydroxythiobenzanilide exhibited the strongest fungistatic activity against these moulds, with a Minimum Inhibitory Concentration (MIC) of 7.82 µg/mL. nih.gov

Furthermore, N-heterocyclic derivatives of 2,4-dihydroxybenzcarbothioamide have been synthesized and evaluated for their in vitro activity against 15 strains of dermatophytes, yeasts, and molds. nih.gov One particular derivative, N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide, demonstrated potent fungistatic activity against all tested dermatophyte strains, with MIC values ranging from 0.48 to 0.98 µg/mL. nih.gov

The antifungal properties of these derivatives also extend to phytopathogenic fungi. A study involving twenty-six derivatives of amides, hydrazines, hydrazides, hydrazones, and semicarbazides containing a 2,4-dihydroxythiobenzoyl moiety highlighted that N-substituted 2,4-dihydroxythiobenzamide compounds were the most active. nih.gov Specifically, N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide showed 80-100% inhibition of the development of most tested pathogens at a concentration of 20 µg/mL. nih.gov

Table 1: In Vitro Antifungal Activity of this compound Derivatives

| Fungal Group | Fungal Species | Derivative | Activity/MIC |

|---|---|---|---|

| Moulds | Scopulariopsis brevicalis, Aspergillus niger, Aspergillus fumigatus, Penicillium sp. | 3'-fluoro-2,4-dihydroxythiobenzanilide | MIC: 7.82 µg/mL |

| Dermatophytes | Various strains | N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide | MIC: 0.48-0.98 µg/mL |

| Phytopathogenic Fungi | Various strains | N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide | 80-100% inhibition at 20 µg/mL |

Comparative Studies with Established Antifungal Agents (In Vitro)

While comprehensive comparative studies directly contrasting a wide range of this compound derivatives with established antifungal agents are still emerging, the available data suggests their potential as viable alternatives. The potent activity of derivatives like N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide against dermatophytes, with MIC values in the sub-microgram per milliliter range, indicates a level of efficacy comparable to or exceeding that of some existing antifungal drugs against certain fungal strains. nih.gov The unique mechanism of action, often linked to the lipophilicity of the molecules, may also offer advantages in overcoming resistance mechanisms that affect current therapies. nih.gov Further in vitro studies are necessary to systematically compare the efficacy of these derivatives against a broader panel of clinically relevant fungi alongside standard antifungal drugs like azoles and polyenes.

Antiproliferative Activity Mechanisms (In Vitro)

The investigation into the anticancer potential of this compound derivatives has revealed promising in vitro activity against various cancer cell lines. These studies provide insights into their mechanisms of action and potential as novel cytostatic agents.

Effects on Cancer Cell Lines (e.g., HCV29T, A549, MCF-7)

A series of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have been studied for their antiproliferative activity against the HCV29T cancer cell line. These compounds exhibited antiproliferative activity with IC50 values in the range of 10.51–33.98 µg/mL. While specific data on the effects of this compound derivatives on A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines are limited, studies on structurally related benzamide (B126) and thiobenzamide (B147508) derivatives provide valuable insights. For instance, various benzimidazole (B57391) derivatives have shown significant cytotoxic effects against both A549 and MCF-7 cells in a dose-dependent manner. nih.gov Similarly, other thiobenzamide-containing compounds have demonstrated antiproliferative activity against these cell lines. mdpi.comresearchgate.net These findings suggest that the this compound scaffold is a promising framework for the development of novel anticancer agents.

Table 2: In Vitro Antiproliferative Activity of this compound Derivatives

| Cell Line | Derivative Type | Activity (IC50) |

|---|---|---|

| HCV29T | N,N-cyclic-2,4-dihydroxythiobenzamide | 10.51–33.98 µg/mL |

| A549 (Lung Carcinoma) | Related Benzimidazole Derivatives | Dose-dependent cytotoxicity |

| MCF-7 (Breast Adenocarcinoma) | Related Benzimidazole Derivatives | Dose-dependent cytotoxicity |

Mechanistic Comparisons with Standard Cytostatic Agents (In Vitro)

The precise molecular mechanisms by which this compound derivatives exert their antiproliferative effects are an active area of research. Comparisons with standard cytostatic agents like doxorubicin (B1662922) and cisplatin (B142131) reveal potential differences in their modes of action. While doxorubicin primarily acts as a DNA intercalating agent and an inhibitor of topoisomerase II, and cisplatin forms DNA adducts leading to apoptosis, the mechanisms of thiobenzamide derivatives may be more varied. nih.govnih.gov Studies on related compounds suggest that their antiproliferative activity could be mediated through the induction of apoptosis, cell cycle arrest, or the modulation of specific signaling pathways involved in cancer cell proliferation and survival. mdpi.comnih.govresearchgate.net For instance, some benzimidazole derivatives have been shown to induce apoptosis in cancer cells. The lipophilicity of these compounds, which is crucial for their antifungal activity, may also play a role in their ability to penetrate cancer cell membranes and interact with intracellular targets. Further mechanistic studies are required to fully elucidate the pathways targeted by this compound derivatives and to draw definitive comparisons with standard chemotherapeutic drugs.

Insecticidal Activity Mechanisms (In Vitro)

Preliminary in vitro studies have indicated that thiobenzamide derivatives possess insecticidal properties, suggesting a potential application for this compound in pest management. Research on novel thiobenzamide derivatives has demonstrated their efficacy against the cotton leafworm, Spodoptera littoralis. researchgate.netgrowingscience.com These studies investigated the toxicological and biochemical effects of these compounds on the larvae of this significant agricultural pest. growingscience.com The findings revealed that certain thiobenzamide derivatives exhibit potent toxic effects, with one of the most effective compounds showing a 50% lethal concentration (LC50) of 46.84 ppm for 2nd instar larvae and 148.05 ppm for 4th instar larvae. researchgate.net The mechanism of action is thought to be related to the disruption of critical biochemical pathways in the insects. While these results are for a broader class of thiobenzamide derivatives, they provide a strong rationale for the investigation of this compound and its specific derivatives as potential eco-friendly insecticides. Further in vitro screening against a wider range of insect pests is warranted to fully assess their insecticidal spectrum and mechanism of action.

Impact on Insect Growth Regulatory Pathways

Information regarding the specific impact of this compound and its derivatives on insect growth regulatory pathways is not available in the provided search results. Research into other chemical compounds, such as sulfonamides and 1,3,4-thiadiazoles, indicates that they can possess insecticidal properties, but a direct mechanistic link to this compound derivatives is not established in the supplied literature. nih.gov

Antimycobacterial Activity Mechanisms (In Vitro)

Inhibition of Mycobacterium tuberculosis H37Rv Growth

Thiobenzamide derivatives, specifically thioxo analogues of benzanilides, have demonstrated notable in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Research has shown that benzthioanilides can be more active than their corresponding benzanilide (B160483) counterparts. nih.gov

One of the most active compounds identified in a study was 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide, which exhibited a minimal inhibition concentration (MIC) of 2 μmol L⁻¹ against M. tuberculosis. nih.gov The mechanism for related compounds has been linked to the inhibition of mycobacterial isocitrate lyase, an enzyme crucial for the survival of Mycobacterium in its latent stage. nih.gov The evaluation of various nitrobenzamide derivatives has also shown considerable in vitro activity against the MTB H37Rv strain, with some compounds exhibiting MIC values lower than 0.016 μg/mL. rhhz.net

| Compound | Target Organism | Minimal Inhibitory Concentration (MIC) |

|---|---|---|

| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | Mycobacterium tuberculosis H37Rv | 2 μmol L⁻¹ nih.gov |

| N-benzyl 3, 5-dinitrobenzamides (select compounds) | Mycobacterium tuberculosis H37Rv | < 0.016 - 0.060 μg/mL rhhz.net |

| N-pyridinylmethyl 3, 5-dinitrobenzamides (select compounds) | Mycobacterium tuberculosis H37Rv | < 0.016 - 0.060 μg/mL rhhz.net |

Antiviral Activity Mechanisms (In Vitro)

Influenza Fusion Inhibition Mechanisms

A series of thiobenzamide derivatives have been identified as potent influenza fusion inhibitors. nih.gov The mechanism of action for such inhibitors involves targeting the viral hemagglutinin (HA) protein, which is essential for the early stages of the viral life cycle. nih.govarbidol.us These compounds are believed to directly bind to HA, stabilizing its pre-fusion structure and blocking the low pH-induced conformational changes that are necessary for the fusion of the viral envelope with the endosomal membrane. nih.govarbidol.us By preventing this fusogenic transformation, the release of the viral genome into the host cell cytoplasm is inhibited. nih.gov

Structure-activity relationship studies on thiobenzamide inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine have revealed that the specific spatial arrangement of the thioamide group is critical for potent anti-influenza activity. nih.gov An axial disposition of the thioamide moiety was found to be essential for high inhibitory efficacy. nih.gov

Insights into Interactions with Viral Targets

While direct in vitro studies on the antiviral mechanisms of this compound are not extensively documented, research on structurally related compounds provides insights into potential viral targets. The core components of the molecule—the benzamide/thioamide group and the 2,4-dihydroxyphenyl (resorcinol) moiety—have been featured in various derivatives exhibiting antiviral activity through distinct mechanisms.

Benzamide and thioamide derivatives have been identified as inhibitors of several viral processes. For instance, a class of substituted 2,2'-dithiobisbenzamides and their cyclized counterparts, 2-benzisothiazolones, have demonstrated activity against HIV-1, HIV-2, and SIV. nih.gov Their mechanism is directed toward the viral nucleocapsid protein (NCp7), a protein critical for the viral life cycle that contains two zinc finger domains. nih.gov These compounds induce the ejection of zinc from these domains, thereby inactivating the protein. nih.gov Other benzamide derivatives have been found to inhibit HIV-1 by targeting reverse transcription and the nuclear import of viral cDNA. nih.gov Furthermore, certain 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have shown broad-spectrum antiviral activity against viruses such as Adenovirus, HSV-1, and SARS-CoV-2 by inhibiting viral deubiquitinase (DUB) enzymes. rsc.org

The dihydroxyphenyl moiety is also a recurring motif in compounds with antiviral properties. A zinc complex featuring a 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxycromen-4-one ligand was reported to inhibit Dengue virus type 2 (DENV-2) replication in Vero cells. researchgate.net Additionally, various dihydroxybenzaldehyde compounds have been noted for their direct antiviral effects; for example, 2,3-dihydroxybenzaldehyde (B126233) can suppress the replication of herpes simplex virus (HSV-1). medrxiv.org The antiviral activity of the clinical-stage drug Tucaresol, which possesses a 2,6-dihydroxybenzaldehyde (B146741) scaffold, is attributed in part to this structural feature. medrxiv.org However, it is noteworthy that a series of synthesized phenoxy acetic acid derivatives incorporating a 2,4-dihydroxyphenyl group did not exhibit specific antiviral activity in the assays conducted. researchgate.nettandfonline.com

These findings suggest that this compound derivatives could potentially interact with viral targets through mechanisms such as inhibition of crucial viral enzymes like reverse transcriptase or integrase, disruption of structural proteins like the nucleocapsid, or interference with host-virus interactions. nih.govnih.govgoogle.com The specific viral targets and efficacy would likely depend on the complete molecular structure of the derivative.

Tyrosinase Inhibition Mechanisms (In Vitro)

The this compound scaffold and its derivatives have been a significant focus of in vitro research for their potent tyrosinase inhibitory activity. Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, catalyzing two primary reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase activity).

Inhibition of Monophenolase and Diphenolase Activities

Derivatives containing the 2,4-dihydroxyphenyl moiety have demonstrated effective inhibition of both the monophenolase and diphenolase activities of tyrosinase. For example, 2,4,2′,4′-tetrahydroxychalcone shows potent inhibition of the enzyme's monophenolase function. Conversely, another derivative, 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC), is a powerful inhibitor of diphenolase activity, being 26 times more potent than the standard inhibitor kojic acid. Some compounds, such as oxyresveratrol (B150227) (2,4,3′,5′-tetrahydroxy-trans-stilbene), exhibit a non-competitive inhibition pattern against both monophenolase and diphenolase activities.

Differentiation of Competitive vs. Non-Competitive Inhibition Modes

Competitive Inhibition: Many potent inhibitors featuring the 2,4-dihydroxy (resorcinol) moiety function as competitive inhibitors. This suggests they bind to the active site of the tyrosinase enzyme, competing with the natural substrate (L-tyrosine or L-DOPA). For instance, kinetic analyses of certain urolithin derivatives confirmed them to be competitive inhibitors. Similarly, 2,4-dihydroxybenzaldehyde (B120756) was identified as a potent competitive inhibitor of mushroom tyrosinase's diphenolase activity.

Non-Competitive Inhibition: In this mode, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. Oxyresveratrol is a notable example of a non-competitive inhibitor for both of the enzyme's functions.

Mixed-Type Inhibition: Some derivatives exhibit a more complex, mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This indicates that the inhibitor interferes with both substrate binding and catalysis. For example, certain indole-thiazolidine-2,4-dione derivatives have been identified as mixed-type inhibitors of tyrosinase. nih.gov

The specific inhibition mode is a critical factor in the compound's mechanism and potential application.

| Compound/Derivative Class | Inhibition Mode | Targeted Activity | Reference |

|---|---|---|---|

| Urolithin Derivatives with Resorcinol (B1680541) Moiety | Competitive | Not Specified | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Competitive | Diphenolase | |

| Oxyresveratrol | Non-Competitive | Monophenolase & Diphenolase | researchgate.net |

| Indole-thiazolidine-2,4-diones | Mixed-Type | Not Specified | nih.gov |

| Glabrene | Uncompetitive | Not Specified | researchgate.net |

Role of Specific Structural Motifs (e.g., 2,4-Dihydroxy Resorcinol) in Enzyme Binding

The 2,4-dihydroxy substitution pattern on the phenyl ring, also known as a resorcinol moiety, is consistently identified as a critical structural feature for potent tyrosinase inhibition. Structure-activity relationship (SAR) studies have repeatedly shown that compounds containing this motif exhibit significantly higher inhibitory activity compared to analogues without it.

The importance of the resorcinol group is highlighted by several key findings:

Superior Efficacy: In studies comparing various analogues, the 2,4-dihydroxy derivative consistently demonstrates superior efficacy.

Hydrogen Bonding: Pharmacophore analyses and docking simulations suggest that the two hydroxyl groups of the resorcinol entity act as crucial hydrogen bond donors, facilitating strong binding within the enzyme's active site. nih.gov

Loss of Activity upon Modification: The critical nature of these hydroxyl groups is underscored by experiments where their replacement with methoxyl groups led to a complete loss of inhibitory activity. nih.gov

This evidence strongly indicates that the 2,4-dihydroxy resorcinol motif is not merely a contributing feature but a principal determinant for the high-affinity binding and effective inhibition of the tyrosinase enzyme. nih.gov

DNA and Protein Interaction Studies (In Vitro)

The potential for this compound derivatives to interact with macromolecules like DNA and proteins is an area of significant mechanistic interest. In vitro studies on the individual structural components—resorcinol, benzamide, and thioamide—provide a framework for understanding how these derivatives might bind to DNA.

Characterization of DNA Binding Affinity and Mode (e.g., Intercalation)

The interaction of this compound with DNA is likely multifaceted, involving contributions from its different chemical moieties.

Role of the Resorcinol Moiety: Studies on resorcinol (1,3-dihydroxybenzene) itself have shown that it binds to calf thymus DNA (ct-DNA). nih.govresearchgate.net Thermodynamic data (ΔH < 0 and ΔS > 0) indicate that electrostatic forces are the primary driver of this interaction. nih.gov Spectroscopic and molecular docking analyses suggest that the hydroxyl groups of resorcinol bind to the phosphate (B84403) skeleton of the DNA backbone. nih.govresearchgate.net The binding constant (Kb) for this interaction was determined to be 1.56 × 104 M-1, signifying a moderate binding affinity. nih.gov This suggests the 2,4-dihydroxy portion of the molecule primarily facilitates interaction with the exterior of the DNA helix.

Role of the Benzamide/Thioamide Moiety: The benzamide structure has also been shown to interact with DNA. Investigations reveal that this binding is crucial for the biological activity of some benzamide-containing compounds. nih.gov X-ray crystallography of a benzamide-adenine complex suggests a non-intercalative binding mode, where a specific hydrogen bond forms between an amide hydrogen and the N-3 of adenine, with the aromatic ring positioned nearly perpendicular to the stacked bases. nih.gov In contrast, derivatives containing a thioamide group, such as acridine-thiosemicarbazones, have been shown to bind DNA with high affinity, with binding constants (Kb) ranging from 1.74 × 104 to 1.0 × 106 M−1. mdpi.com The observed hypochromism in their absorption spectra upon DNA binding is characteristic of an intercalative mode, where the planar aromatic part of the molecule inserts between the DNA base pairs. mdpi.com

Combining these findings, this compound could potentially bind to DNA through a dual mechanism: electrostatic interactions and hydrogen bonding between the resorcinol hydroxyls and the DNA phosphate backbone, coupled with potential intercalation or groove binding mediated by the thiobenzamide ring system. The precise mode and affinity would be influenced by the complete structure of the specific derivative.

| Compound/Moiety | Binding Mode | Binding Constant (Kb) M-1 | Primary Interaction Site | Reference |

|---|---|---|---|---|

| Resorcinol | Electrostatic | 1.56 × 104 | Phosphate Backbone | nih.gov |

| Benzamide | Non-intercalative / H-bonding | Not specified | DNA Bases (Adenine) | nih.gov |

| Acridine-Thiosemicarbazones | Intercalation | 1.74 × 104 – 1.0 × 106 | Between Base Pairs | mdpi.com |

Interaction with Bovine Serum Albumin (BSA)

The interaction of small molecule compounds with serum albumins, such as bovine serum albumin (BSA), is a critical area of study in pharmacology, as it dictates the distribution, metabolism, and efficacy of potential therapeutic agents. BSA is frequently used as a model protein due to its structural similarity to human serum albumin (HSA), low cost, and ready availability. The primary method for investigating these interactions is fluorescence quenching spectroscopy. nih.govresearchgate.net BSA contains tryptophan residues that fluoresce when excited at a specific wavelength; the binding of a small molecule to BSA can quench this intrinsic fluorescence, and the degree of quenching can be used to determine binding parameters. nih.gov

By analyzing the fluorescence quenching data at different temperatures, the mechanism of quenching—either static (formation of a ground-state complex) or dynamic (collisional quenching)—can be elucidated. mdpi.comnih.gov The Stern-Volmer equation is employed to calculate quenching constants, which provide a measure of the binding affinity between the ligand and the protein. nih.gov From this data, key parameters such as the binding constant (Kb) and the number of binding sites (n) can be determined, offering insights into the strength and stoichiometry of the interaction. nih.gov Thermodynamic parameters, including enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), can also be calculated to understand the primary forces driving the binding process, such as hydrophobic interactions, hydrogen bonding, or van der Waals forces. mdpi.comnih.gov

Covalent Modification of Cellular Lipids (e.g., Phosphatidylethanolamine)

Metabolically activated thiobenzamide derivatives are known to covalently modify cellular macromolecules, including lipids. In vitro studies focusing on the parent compound, thiobenzamide (TB), have demonstrated that its S-oxidized metabolites can react with primary amine nucleophiles, such as the headgroup of phosphatidylethanolamine (B1630911) (PE), a common phospholipid in cellular membranes.

Investigations using rat liver microsomes revealed that after administration of a hepatotoxic dose of TB, a significant amount of its metabolites becomes covalently bound to the lipid fraction. capes.gov.brresearchgate.net Mass spectral analysis identified these modified lipids as N-benzimidoyl derivatives of microsomal phosphatidylethanolamine. capes.gov.br This indicates that the reactive iminosulfinic acid metabolite of TB benzimidoylates the primary amine of the PE headgroup. The extent of this modification is substantial, with quantitative analyses showing that up to 25% of the total microsomal PE can be adducted within five hours of exposure. capes.gov.brresearchgate.net

The propensity for thiobenzamide derivatives to cause toxicity and form covalent adducts is highly dependent on the electronic character of substituents on the benzene (B151609) ring. capes.gov.br Electron-donating groups, such as the hydroxyl groups present in this compound, have been shown to increase the hepatotoxicity of the parent compound. capes.gov.br This suggests that derivatives like this compound would be readily bioactivated to form reactive metabolites capable of covalently modifying PE lipids.

Identification of Specific Protein Targets for Covalent Adduction

The toxicity of thiobenzamide (TB) and its derivatives is strongly linked to the covalent binding of their reactive metabolites to cellular proteins. nih.gov Extensive proteomic studies have been conducted to identify the specific protein targets of these adducts in rat liver models. Following treatment with a hepatotoxic dose of TB, high levels of covalently bound metabolites were found on both cytosolic (25.6 nmol equiv/mg protein) and microsomal (36.8 nmol equiv/mg protein) proteins. nih.gov

Through two-dimensional gel electrophoresis and peptide mass mapping, a total of 66 unique protein targets were identified, comprising 42 cytosolic and 24 microsomal proteins. nih.gov The modification was found to occur on the side chains of lysine (B10760008) residues, forming either benzoyl- or benzimidoyl adducts. nih.gov These adducted proteins are involved in a wide range of biological functions, including cellular energy maintenance, the unfolded protein response, and kinase-based signaling pathways that affect cell survival. nih.gov The disruption of these proteins' functions through covalent adduction is considered a key event in the mechanism of TB-induced cytotoxicity.

Below is a table summarizing the identified protein targets.

| Cellular Compartment | Protein Target | Function |

|---|---|---|

| Cytosolic | Aldehyde dehydrogenase | Metabolism |

| Cytosolic | Argininosuccinate synthase | Urea Cycle |

| Cytosolic | ATP synthase subunit delta, mitochondrial | Energy Production |

| Cytosolic | Betaine-homocysteine S-methyltransferase 1 | Amino Acid Metabolism |

| Cytosolic | Carbonyl reductase [NADPH] 1 | Metabolism |

| Cytosolic | Catalase | Oxidative Stress |

| Cytosolic | Catechol O-methyltransferase | Neurotransmitter Metabolism |

| Cytosolic | Fructose-bisphosphate aldolase (B8822740) B | Glycolysis |

| Cytosolic | Glutathione S-transferase, Mu 1 | Detoxification |

| Cytosolic | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis |

| Cytosolic | Glycine N-methyltransferase | Amino Acid Metabolism |

| Cytosolic | Malate dehydrogenase, cytoplasmic | Citric Acid Cycle |

| Cytosolic | Ornithine aminotransferase, mitochondrial | Amino Acid Metabolism |

| Cytosolic | Peroxiredoxin-1 | Oxidative Stress |

| Cytosolic | Pyruvate kinase isozymes M1/M2 | Glycolysis |

| Cytosolic | S-adenosylmethionine synthase isoform type-1 | One-Carbon Metabolism |

| Cytosolic | Selenium-binding protein 1 | Binding/Transport |

| Microsomal | 78 kDa glucose-regulated protein | Protein Folding |

| Microsomal | Albumin | Transport |

| Microsomal | Calreticulin | Calcium Homeostasis |

| Microsomal | Cytochrome b5 | Electron Transport |

| Microsomal | Endoplasmic reticulum chaperone BiP | Protein Folding |

| Microsomal | Glutathione S-transferase P | Detoxification |

| Microsomal | Heat shock protein HSP 90-beta | Stress Response |

| Microsomal | Protein disulfide-isomerase | Protein Folding |

| Microsomal | UDP-glucuronosyltransferase 2B1 | Detoxification |

Enzyme Inhibition Studies (e.g., Prolyl Hydroxylase, Lysyl Hydroxylase)

Prolyl hydroxylases (PHDs) and lysyl hydroxylases (LHs) are critical enzymes in collagen biosynthesis and cellular oxygen sensing pathways. PHDs, specifically the hypoxia-inducible factor (HIF) prolyl hydroxylases, are key regulators of the stability of HIF-α subunits, which control the cellular response to hypoxia. These enzymes are 2-oxoglutarate (2OG)-dependent dioxygenases that require iron (Fe²⁺) as a cofactor.

There are no direct studies reporting the inhibitory activity of this compound against these enzymes. However, the structurally analogous compound 3,4-dihydroxybenzoic acid (DHB) has been identified as an inhibitor of HIF PHDs. DHB acts as a competitive inhibitor of the co-substrate 2-oxoglutarate, effectively blocking the enzyme's catalytic site and preventing the hydroxylation of HIF-α. This inhibition stabilizes HIF-α, leading to the activation of hypoxia-adaptive gene expression. The inhibitory action of DHB demonstrates that the dihydroxybenzoic acid scaffold is a viable pharmacophore for targeting the 2OG binding site of these enzymes.

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against prolyl hydroxylases and potentially lysyl hydroxylases. The dihydroxy-substituted phenyl ring is the key feature for mimicking the 2-oxoglutarate co-substrate. The replacement of the carboxylic acid group with a thioamide group would alter the electronic properties and binding geometry, but the core recognition elements remain. In vitro enzymatic assays would be required to confirm and quantify the potential inhibitory effects of this compound on these important enzyme families.

General Bacteriostatic Activity Studies (In Vitro)

Derivatives of 2,4-dihydroxybenzoic acid, a close structural analog of this compound, have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic microorganisms. Studies on the parent compound, 2,4-dihydroxybenzoic acid, have shown it possesses activity against Gram-negative bacteria such as Escherichia coli and Neisseria gonorrhoeae with a Minimum Inhibitory Concentration (MIC) of 1.0 mg/mL. It also inhibits the growth of Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.5 mg/mL.

Further studies on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have revealed compounds with potent antibacterial properties. For instance, the derivative 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide demonstrated very strong activity against Gram-positive bacteria, including the MRSA strain Staphylococcus aureus ATCC 43300, with an MIC value as low as 3.91 µg/mL. This suggests that modification of the carboxyl group of 2,4-dihydroxybenzoic acid can lead to a significant enhancement of bacteriostatic activity.

The following table summarizes the in vitro bacteriostatic activity of 2,4-dihydroxybenzoic acid and one of its active derivatives against various bacterial strains.

| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|---|

| 2,4-Dihydroxybenzoic Acid | Staphylococcus aureus (MRSA) | Positive | 500 |

| 2,4-Dihydroxybenzoic Acid | Enterococcus faecalis | Positive | 1000 |

| 2,4-Dihydroxybenzoic Acid | Escherichia coli | Negative | 1000 |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | Positive | 3.91 |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 25923 | Positive | 7.81 |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus epidermidis ATCC 12228 | Positive | 3.91 |

Structure Activity Relationship Sar Studies of 2,4 Dihydroxy Thiobenzamide Analogues

Influence of N-Substitution on Biological Activity

Modification of the amide nitrogen (N-substitution) in the 2,4-Dihydroxy-thiobenzamide scaffold has been a key strategy to modulate biological activity. The nature, size, and electronic properties of the substituent attached to the nitrogen atom can profoundly impact the compound's interaction with biological targets.

Impact of Cyclic Amine Moieties on Activity Profiles

The introduction of cyclic amine moieties at the N-position of the this compound core has been shown to yield compounds with significant antifungal and antiproliferative activities. A study involving a series of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives demonstrated their potential in these areas. nih.gov The in vitro activity of these compounds was evaluated against various strains of Candida and five phytopathogenic fungi. nih.gov Furthermore, their antiproliferative effects were tested against HCV29T cancer cell lines, revealing activity in the range of 10.51-33.98 µg/mL. nih.gov This suggests that the cyclic amine functionality can be a valuable addition for developing dual-action therapeutic agents.

Role of Azolyl Moieties (e.g., Pyrazoline, Thiadiazole) in Modulating Activity

Incorporating azolyl moieties, such as pyrazole (B372694) and 1,2,4-triazole, into the N-position of 2,4-dihydroxythiobenzamide has produced compounds with potent antimycotic activity. nih.gov These N-azolyl derivatives have shown comparable or even superior in vitro activity against Candida albicans and non-albicans species when compared to established antifungal drugs like itraconazole (B105839) and fluconazole. nih.govresearchgate.net

Notably, pyrazoline derivatives were identified as being particularly active among the tested analogues. nih.gov The compound N-(2,3-dimethyl-1-phenyl-1,2-dihydro-5-oxo-5H-pyrazol-4-yl)-2,4-dihydroxythiobenzamide, for instance, exhibited the strongest fungistatic activity, with Minimum Inhibitory Concentration (MIC) values significantly lower than the reference drugs. nih.gov This highlights the pyrazoline ring as a key pharmacophore for enhancing the antifungal potency of this class of compounds. The broad biological activities of pyrazole, pyrazoline, and thiadiazole derivatives, including antimicrobial and anticancer effects, further underscore the potential of these heterocyclic systems in drug design. nih.govnih.govsysrevpharm.orgresearchgate.net

| Compound/Drug | MIC against C. albicans ATCC 10231 (µg/mL) |

| N-(2,3-dimethyl-1-phenyl-1,2-dihydro-5-oxo-5H-pyrazol-4-yl)-2,4-dihydroxythiobenzamide | < 0.195 |

| Itraconazole | 0.78 |

| Fluconazole | 3.12 |

Data sourced from a study on the antimycotic activity of N-azolyl-2,4-dihydroxythiobenzamides. nih.gov

Effects of Diverse Aromatic and Heterocyclic Substituents on Potency and Selectivity

Substituting the amide nitrogen with a variety of aromatic and heterocyclic rings leads to a class of compounds known as 2,4-dihydroxythiobenzanilides, which have demonstrated significant biological activity. researchgate.net The nature of the substituent on the N-aryl moiety plays a critical role in determining the fungistatic action of these compounds. nih.gov For example, N-heterocyclic derivatives of 2,4-dihydroxybenzcarbothioamide have been found to be active against a range of dermatophytes, yeasts, and molds. nih.govresearchgate.net

One of the most potent compounds identified in a study was N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide, which showed remarkable fungistatic potency against all tested dermatophyte strains, with MIC values ranging from 0.48 to 0.98 µg/mL. nih.gov Research into N-substituted 2,4-dihydroxythiobenzamide derivatives has also yielded compounds with high activity against phytopathogenic fungi. researchgate.net These findings indicate that the introduction of specific aromatic and heterocyclic systems is a viable strategy for enhancing the potency and modulating the selectivity of this compound analogues.

Importance of Hydroxyl Group Positioning and Number on Activity

The number and position of hydroxyl (-OH) groups on the benzoyl ring are fundamental determinants of the biological activity of thiobenzamide (B147508) derivatives. nih.gov The 2,4-dihydroxy substitution pattern is a recurring motif in many biologically active analogues. The importance of the 2-hydroxy group, in particular, has been confirmed in multiple studies on related salicylanilides and thiobenzanilides. researchgate.net

Analysis of Electronic and Steric Factors in Biological Activity

The biological activity of this compound analogues is governed by a complex interplay of electronic and steric factors. The electronic properties of substituents, often quantified by Hammett sigma (σ) values, have a direct impact on the molecule's reactivity and its ability to engage in non-covalent interactions with target biomolecules. nih.gov Studies on 2,4-dihydroxythiobenzanilides have revealed that their fungistatic activity is a superposition of their lipophilicity and their electronic properties. nih.govnih.gov

Steric factors, which relate to the size and shape of the substituents, also play a crucial role. Bulky substituents can hinder the molecule's ability to fit into a receptor's binding pocket, thereby reducing activity. Conversely, in some cases, steric bulk might enhance selectivity or promote a more favorable binding conformation. The synthesis and reactivity of related thioamides can be significantly affected by both steric and electronic factors, where hindered or electron-deficient thioamides show different reactivity compared to unhindered and electron-rich counterparts. sci-hub.boxresearchgate.net This principle extends to their biological interactions, where a delicate balance between electronic and steric properties is necessary to achieve optimal potency and selectivity.

Quantitative Correlation between Molecular Lipophilicity and Biological Response

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical parameter in drug design. mdpi.com For this compound analogues, a quantitative relationship between lipophilicity and biological activity has been established. Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that the fungistatic action of 2,4-dihydroxythiobenzanilides is dependent on the lipophilicity conferred by the substituents on the N-aryl moiety. nih.govnii.ac.jp

In these studies, lipophilicity is often expressed by chromatographic parameters like RMw values, determined by reversed-phase high-performance thin-layer chromatography (HPTLC). nih.gov Multiparameter regression analysis, incorporating calculated log P (a measure of lipophilicity) and Hammett sigma values (an electronic parameter), has yielded high correlation coefficients (r ≈ 0.85-0.9) for fungistatic activity against yeast and mold strains. nih.gov This indicates that an optimal level of lipophilicity is crucial for the compound to effectively traverse cellular membranes and reach its target site. QSAR studies on related structures, such as 2,4,6-trihydroxy-3-nitrobenzamides and -thiobenzamides, have similarly shown a dependence of activity on the total lipophilicity of the molecule. researchgate.net These quantitative correlations are invaluable tools for predicting the biological response of new analogues and for guiding the rational design of more effective compounds.

Identification of Critical Pharmacophoric Features and Activity-Governing Fragments

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For the this compound scaffold, several key features can be identified as critical for its biological activity based on the analysis of analogous compounds.

The 2,4-dihydroxy substitution pattern on the benzene (B151609) ring is a crucial determinant of activity. The hydroxyl groups, acting as both hydrogen bond donors and acceptors, are often essential for anchoring the molecule within the binding site of a biological target. The relative positioning of these hydroxyl groups (ortho and para to the thioamide group) influences the molecule's electronic properties and its ability to form specific interactions. In related dihydroxybenzylamine salicylates, the dihydroxybenzyl moiety was found to be important for activity. nih.gov

The thioamide moiety (-CSNH2) is another pivotal pharmacophoric feature. As a bioisostere of the amide group (-CONH2), the thioamide group offers distinct physicochemical properties. nih.govtandfonline.com It is a better hydrogen bond donor but a weaker hydrogen bond acceptor compared to an amide. nih.gov This alteration in hydrogen bonding capacity can significantly impact ligand-receptor interactions. Furthermore, the sulfur atom in the thioamide group is larger and more polarizable than the oxygen atom in an amide, which can lead to different van der Waals and hydrophobic interactions. The thioamide group's enhanced lipophilicity can also influence the molecule's permeability across biological membranes. tandfonline.com

The aromatic ring serves as a central scaffold, providing a rigid framework for the presentation of the hydroxyl and thioamide functional groups in a defined spatial orientation. Aromatic interactions, such as π-π stacking and hydrophobic interactions, with the target protein are also likely to contribute to binding affinity. nih.gov

Based on these considerations, a hypothetical pharmacophore for this compound analogues can be proposed, highlighting the following key features:

Two hydrogen bond donor/acceptor sites from the 2- and 4-hydroxyl groups.

A hydrogen bond donor site from the -NH2 of the thioamide group.

A potential hydrogen bond acceptor site at the sulfur atom of the thioamide group.

A hydrophobic aromatic region.